molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1

8-Chloroimidazo[1,2-a]pyrazine

Cat. No. B1365105
CAS RN: 69214-33-1
M. Wt: 153.57 g/mol
InChI Key: PREWHWRWNMLCNH-UHFFFAOYSA-N
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Patent
US07485640B2

Procedure details

A cooled (0° C.) suspension of 8-chloroimidazo[1,2-a]pyrazine (18.6 g, 0.12 mol) and sodium acetate (29.8 g, 0.36 mol) in methanol (125 ml, pre-saturated with solid potassium bromide) was treated with bromine (6.5 ml, 0.13 mol) added dropwise over 5 min. After stirring for 10 min thin-layer chromatography indicated no starting material. Solid sodium sulphite (15.3 g, 0.12 mol) was then added to the slurry and stirring continued for 10 min. The mixture was then treated with saturated aqueous sodium hydrogencarbonate (650 ml) added in portions. This mixture was extracted with dichloromethane (2×350 ml). The organics were combined, dried over anhydrous magnesium sulphate, filtered and concentrated to afford 3-bromo-8-chloroimidazo[1,2-a]pyrazine as a cream-coloured solid: δH (400 MHz, CDCl3) 7.82 (1H, d, J 4.5), 7.83 (1H, s), 8.05 (1H, d, J 4.6). This solid was suspended in 1:1 dichloromethane/methanol (160 ml) and treated with solid sodium methoxide (9.8 g, 0.18 mol). The resulting mixture was then stirred at 40° C. for 2 h. The reaction was cooled, diluted with water (750 ml) then extracted with dichloromethane (600 ml). The organics were dried over anhydrous magnesium sulphate, filtered and concentrated to give 3-bromo-8-methoxyimidazo[1,2-a]pyrazine as a white solid (24.5 g, 89% over 2 steps): δH (360 MHz, DMSO) 4.06 (3H, s), 7.57 (1H, d, J 4.5), 7.81 (1H, s), 8.03 (1H, d, J 4.5).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
650 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:6][N:7]=1.C([O-])(=O)C.[Na+].[Br:16]Br.S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>CO>[Br:16][C:8]1[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]2=[N:10][CH:9]=1 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C=CN2
Name
Quantity
29.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
15.3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
650 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min thin-layer chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
ADDITION
Type
ADDITION
Details
added dropwise over 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
added in portions
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with dichloromethane (2×350 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.